N-Boc-O-tosyl hydroxylamine

Catalog No.
S682715
CAS No.
105838-14-0
M.F
C12H17NO5S
M. Wt
287.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-O-tosyl hydroxylamine

CAS Number

105838-14-0

Product Name

N-Boc-O-tosyl hydroxylamine

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

InChI

InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)

InChI Key

WZDPZKPHVNFUKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C

Synonyms

4-Methylbenzenesulfonic Acid [(1,1-Dimethylethoxy)carbonyl]azanyl Ester; (p-Tolylsulfonyloxy)carbamic Acid tert-Butyl Ester; [[(4-Methylphenyl)sulfonyl]oxy]carbamic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C

Peptide Synthesis:

Tert-butyl tosyloxycarbamate, also known as TBOC, finds its primary application in peptide synthesis []. It serves as a protecting group for the N-terminus (the end with the free amino group) of peptides during chain assembly.

Here's how it works:

  • Protection: The bulky tert-butyl group of TBOC hinders unwanted side reactions involving the N-terminus while allowing the formation of peptide bonds between other amino acids in the chain. []
  • Deprotection: Once the peptide chain is complete, TBOC can be selectively removed under mild acidic conditions, revealing the free N-terminus of the final peptide product. []

This selective protection and deprotection strategy is crucial for the efficient and controlled synthesis of complex peptides, which are valuable tools in various scientific fields such as drug discovery and biological research. []

Glycosylation Reactions:

Beyond peptide synthesis, TBOC can also be employed in glycosylation reactions, specifically for the protection of hydroxyl groups on sugar molecules. []

Similar to its role in peptide synthesis, TBOC temporarily shields the hydroxyl group, preventing unwanted side reactions while allowing for the formation of desired glycosidic bonds. []

This application is particularly useful in the synthesis of complex carbohydrates, which play essential roles in various biological processes and have potential applications in drug development and material science. []

Other Applications:

While the aforementioned applications are the most prominent, TBOC can also be utilized in other areas of scientific research, such as:

  • Solid-phase synthesis of organic molecules: TBOC can serve as a protecting group for various functional groups during the synthesis of complex organic molecules on solid supports. []
  • Preparation of bioconjugates: TBOC can be used to introduce specific functional groups onto biomolecules like proteins and antibodies for various applications, such as drug delivery and targeted therapies. []

N-Boc-O-tosyl hydroxylamine is a chemical compound characterized by its white crystalline solid form, with a melting point ranging from 96 to 98 °C. It is soluble in various organic solvents such as ether, toluene, and dimethylformamide. This compound serves as a versatile nitrogen source in organic synthesis, particularly for the amination of aryl and alkyl amines. Its stability and ease of handling make it an attractive reagent in synthetic chemistry .

Boc-Ts can be irritating to the skin, eyes, and respiratory system []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

N-Boc-O-tosyl hydroxylamine is primarily utilized as an amination reagent. It facilitates the transfer of the N-Boc (tert-butoxycarbonyl) group to various substrates, resulting in the formation of N-Boc substituted compounds. Notably, it has been employed in the metal-free synthesis of nitriles from aldehydes, demonstrating its utility as a nitrogen source under mild reaction conditions . The compound can also be involved in electrophilic amination reactions, where it reacts with nucleophiles to form amines efficiently .

While specific biological activities of N-Boc-O-tosyl hydroxylamine are not extensively documented, its role as a nitrogen source implies potential applications in pharmaceutical chemistry. The ability to modify amino acids and other derivatives using this compound suggests that it could contribute to the development of bioactive molecules . Its safety profile and efficiency in nitrogen transfer reactions make it suitable for use in biological systems, although further studies are needed to elucidate its biological interactions.

N-Boc-O-tosyl hydroxylamine can be synthesized through several methods:

  • Direct Synthesis: A two-step method involves the reaction of hydroxylamine with a Boc-protecting agent followed by tosylation.
  • Electrophilic Amination: This method utilizes N-Boc-O-tosyl hydroxylamine as a nitrogen source for the amination of various substrates, which can be performed under mild conditions without the need for transition metals .
  • Chromatography-Free Synthesis: Recent advancements have led to methods that do not require chromatography for purification, enhancing the practicality of synthesizing this compound on a larger scale .

N-Boc-O-tosyl hydroxylamine finds applications in several areas:

  • Organic Synthesis: It is widely used for the N-amination of aryl and alkyl amines, allowing for the efficient introduction of amino groups into various organic molecules .
  • Pharmaceutical Chemistry: The compound's ability to modify amino acids and derivatives makes it valuable in drug design and development.
  • Material Science: Its properties may also extend to applications in polymer chemistry and materials science due to its reactive nature.

Studies have shown that N-Boc-O-tosyl hydroxylamine interacts effectively with various nucleophiles, facilitating electrophilic amination reactions. The compound's stability allows it to be used in diverse reaction conditions without significant degradation. Additionally, its compatibility with different functional groups enhances its utility in multi-step synthetic pathways .

N-Boc-O-tosyl hydroxylamine shares similarities with several other compounds that serve as nitrogen sources or protecting groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-Boc-hydroxylamineHydroxylamine derivativeCommonly used for amination but less stable than N-Boc-O-tosyl hydroxylamine.
O-TosylhydroxylamineHydroxylamine derivativeLacks the Boc protection; more reactive but less selective.
N-Moc-O-tosyl hydroxylamineHydroxylamine derivativeSimilar application but different protecting group; less commonly used.

N-Boc-O-tosyl hydroxylamine stands out due to its enhanced stability and ease of handling compared to other similar compounds, making it particularly advantageous for large-scale applications and complex synthetic routes .

XLogP3

2.5

Dates

Modify: 2023-08-15

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